N(alpha)-Lauroylarginine ethyl ester

Vue d'ensemble

Description

N(alpha)-Lauroylarginine ethyl ester is a cationic surfactant derived from the amino acid arginine and lauric acid. It is known for its antimicrobial properties and is used in various applications, including food preservation, cosmetics, and pharmaceuticals. The compound is particularly effective against a wide range of bacteria and fungi, making it a valuable ingredient in products requiring antimicrobial action.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N(alpha)-Lauroylarginine ethyl ester is typically synthesized through the esterification of lauric acid with arginine. The process involves the following steps:

Activation of Lauric Acid: Lauric acid is first activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Esterification: The activated lauric acid is then reacted with arginine in an organic solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete esterification.

Purification: The resulting this compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

N(alpha)-Lauroylarginine ethyl ester undergoes several types of chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield lauric acid and arginine.

Oxidation: The compound can undergo oxidation reactions, particularly at the lauric acid mo

Activité Biologique

N(alpha)-Lauroylarginine ethyl ester (LAE) is a cationic surfactant derived from L-arginine and lauric acid, recognized for its broad-spectrum antimicrobial properties. This compound has gained attention in various fields, including food preservation, medicine, and personal care products due to its efficacy against a wide range of microorganisms.

LAE is characterized by its chemical formula and is classified as an amino acid-based surfactant. The structure allows it to interact with microbial cell membranes, leading to significant biological activity.

The antimicrobial action of LAE primarily involves the disruption of microbial cell membranes. This disruption can lead to:

- Increased Membrane Permeability : LAE enhances the permeability of microbial membranes, causing the release of intracellular contents such as potassium ions, proteins, nucleic acids, and ATP, ultimately resulting in cell death .

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in microbial cells. Studies have shown that antioxidants can mitigate the antimicrobial effects of LAE, indicating that ROS play a crucial role in its mechanism .

- Electrostatic Interactions : LAE binds to negatively charged cellular components, further disrupting normal metabolic functions within the cells .

Antimicrobial Efficacy

LAE exhibits potent antimicrobial activity against various pathogens, including:

- Bacteria : Effective against both Gram-positive and Gram-negative bacteria.

- Fungi : Demonstrates antifungal properties against yeasts and filamentous fungi.

- Viruses : Preliminary studies suggest potential antiviral activity, particularly in formulations designed for nasal delivery .

Table 1: Antimicrobial Activity of LAE Against Various Microorganisms

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | Gram-negative | 0.1% |

| Staphylococcus aureus | Gram-positive | 0.05% |

| Candida albicans | Yeast | 0.2% |

| Aspergillus niger | Fungus | 0.3% |

Safety and Toxicology

LAE is considered to have low toxicity based on various studies. The European Food Safety Authority (EFSA) has established acceptable daily intake levels for LAE at 0.5 mg/kg body weight . Short-term toxicity studies indicate no significant adverse effects on white blood cell parameters in animal models .

Case Studies

- Food Preservation : LAE has been successfully incorporated into food products as a preservative due to its ability to inhibit microbial growth without significant toxicity to human cells. Studies have demonstrated a reduction in spoilage organisms in minimally processed foods when treated with LAE .

- Medical Applications : Research has explored the use of LAE in nasal spray formulations aimed at combating viral infections like SARS-CoV-2. In vitro studies indicated broad-spectrum antiviral effects, suggesting potential therapeutic applications .

- Animal Health : In veterinary medicine, LAE has shown effectiveness in combating bacterial infections in livestock without adversely affecting gut microbiota or promoting resistance .

Applications De Recherche Scientifique

Food Preservation

LAE is recognized for its efficacy as a food preservative, primarily due to its antimicrobial properties against a wide range of pathogens, including bacteria, yeasts, and molds.

Antimicrobial Properties

- Mechanism of Action : LAE disrupts microbial cell membranes, leading to increased permeability and subsequent cell death without causing lysis . This action is effective against significant foodborne pathogens such as Listeria monocytogenes, Salmonella enterica, and Escherichia coli.

- Regulatory Approval : LAE is classified as Generally Recognized As Safe (GRAS) by the FDA and approved for use in various food products at concentrations up to 200 ppm in the United States and 225 ppm in the European Union .

Applications in Food Products

LAE has been successfully applied in various food matrices:

- Meat and Poultry : Studies have shown that LAE can significantly reduce pathogen levels in meat products. For instance, hams treated with LAE solutions demonstrated a reduction of Listeria by over 5 log CFU after refrigeration .

- Dairy Products : LAE has been utilized in cheese and dairy products to enhance shelf life and safety.

- Low-Moisture Foods : Its effectiveness extends to low-moisture foods, where it helps maintain quality by inhibiting microbial growth .

Cosmetic Applications

The low toxicity and antimicrobial properties of LAE make it an attractive ingredient in cosmetic formulations.

Preservative Use

LAE is employed as a preservative in various cosmetic products, including creams, lotions, shampoos, and oral care items. Its cationic nature contributes to the stability and longevity of these formulations while providing antimicrobial protection against spoilage organisms .

Skin and Hair Benefits

In addition to its preservative role, LAE can enhance the texture of skin and hair due to its surfactant properties, making it beneficial for personal care products aimed at improving user experience .

Therapeutic Potential

Recent studies have explored the potential of LAE in therapeutic applications beyond food and cosmetics.

Antiviral Activity

Research has indicated that derivatives of LAE may possess antiviral properties. For example, ethyl lauroyl arginine hydrochloride (ELAH) has shown promise as a nasal spray formulation against SARS-CoV-2 . This highlights the potential for LAE derivatives in developing antiviral therapies.

Dental Applications

LAE has also been investigated for its efficacy in oral health products. A study comparing LAE mouthwash with chlorhexidine found comparable effects on reducing bacterial counts associated with periodontal diseases, suggesting its utility as an alternative therapeutic agent in dental care .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Food Preservation | Meat, poultry, dairy products | Antimicrobial efficacy; extends shelf life |

| Cosmetics | Creams, lotions, shampoos | Preservative; enhances product stability |

| Therapeutics | Antiviral nasal sprays; dental care | Potential treatment for viral infections; oral health improvement |

Propriétés

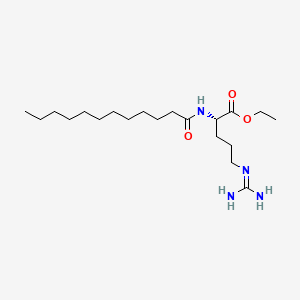

IUPAC Name |

ethyl (2S)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40N4O3/c1-3-5-6-7-8-9-10-11-12-15-18(25)24-17(19(26)27-4-2)14-13-16-23-20(21)22/h17H,3-16H2,1-2H3,(H,24,25)(H4,21,22,23)/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTMYVOVQZMMKX-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60893076 | |

| Record name | N alpha-Lauroyl-L-arginine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

48076-74-0 | |

| Record name | Nα-Lauroyl-L-arginine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=48076-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(alpha)-Lauroylarginine ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048076740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N alpha-Lauroyl-L-arginine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL LAUROYL ARGINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0K8J7A41B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.